N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Heterocyclic Compounds
Thiazole-Aminopiperidine Hybrid Analogues : These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors. They exhibit significant activity against tuberculosis with low cytotoxicity, suggesting potential applications in antibacterial drug development (Jeankumar et al., 2013).
Fluorine-18-Labeled 5-HT1A Antagonists : The development of fluorinated derivatives for PET imaging to study serotonin levels and receptor distribution. Such compounds offer insights into the brain's serotonin system, which is crucial for understanding psychiatric disorders (Lang et al., 1999).
Benzoxazepine Synthesis : Research into the synthesis of the benzoxazepine ring system, such as 4,5-Dihydro-3-(4-pyridinyl)thieno[4,3,2-ef][1,4]benzoxazepine maleate, highlights the potential for creating novel compounds with significant biological activity. This work contributes to the broader field of heterocyclic chemistry and drug discovery (Tomer et al., 1997).
Biological Evaluation and Potential Therapeutic Applications
Fluorobenzothiazole Derivatives : These compounds have been synthesized and evaluated for their antidiabetic properties, showcasing the utility of fluorinated molecules in developing treatments for metabolic disorders (S. T. & Chaubey, 2022).
Novel Benzoxazepine-Containing Kinase Inhibitors : The development and scale-up of kinase inhibitors featuring the benzoxazepine core underscore the role of such compounds in targeting cancer and other diseases through enzyme inhibition (Naganathan et al., 2015).
properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGNJXTBRXYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.